REACTION_CXSMILES
|
[BH4-].[Na+].Br.[Br:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:7].Br>O.CO>[Br:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[OH:7] |f:0.1,2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
82.9 g
|
Type
|
reactant
|
Smiles
|
Br.BrCC(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
830 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding, over the course of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
kept at -10° C
|
Type
|
CUSTOM
|
Details
|
to return to a temperature of about 20° C.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness under reduced pressure (30 mm.Hg) at a temperature below 40° C
|
Type
|
ADDITION
|
Details
|
by adding sodium bicarbonate (50 g.)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (1,500 cc.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts are dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration under reduced pressure (30 mm.Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |